molecular formula C13H17N2Si B14532645 CID 78065324

CID 78065324

Cat. No.: B14532645
M. Wt: 229.37 g/mol
InChI Key: QFPZHVTUTKCVKI-UHFFFAOYSA-N
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Description

CID 78065324 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity within the PubChem database. Compounds like this compound are typically characterized using advanced analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatographic methods to ensure accurate structural elucidation and purity validation .

Properties

Molecular Formula

C13H17N2Si

Molecular Weight

229.37 g/mol

InChI

InChI=1S/C13H17N2Si/c1-10-9-11(2)15(14-10)12-5-7-13(8-6-12)16(3)4/h5-9H,1-4H3

InChI Key

QFPZHVTUTKCVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)[Si](C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065324 involves several steps, including the preparation of intermediate compounds and the use of specific reagents under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78065324 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

CID 78065324 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78065324 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

To contextualize CID 78065324, a comparative analysis with similar compounds is essential. Below, we outline key parameters for comparison, including molecular structure, physicochemical properties, and biological activity, based on methodologies described in the evidence.

Structural Comparison

Structural analogs are identified through PubChem’s similarity search tools, which evaluate molecular fingerprints, functional groups, and stereochemistry. For example:

  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share a polyketide backbone, but differ in substituents such as methyl or caffeoyl groups, which influence biological activity .
  • Betulin-derived inhibitors (e.g., CID 72326, CID 64971) exhibit triterpenoid frameworks, with modifications like hydroxylation or esterification altering their pharmacokinetic profiles .

Table 1: Structural Features of this compound and Analogs

Compound (CID) Core Structure Key Substituents Biological Target (if known)
78065324 Not reported Not reported Not reported
101283546 (Oscillatoxin D) Polyketide Methyl, hydroxyl Ion channels
72326 (Betulin) Triterpenoid Hydroxyl groups Lipase enzymes
Physicochemical Properties

Physicochemical properties such as molecular weight, solubility, and logP (partition coefficient) are critical for predicting bioavailability and reactivity. For instance:

  • Taurocholic acid (CID 6675) : High polarity due to sulfonic and carboxylic acid groups, limiting membrane permeability .
  • Ginkgolic acid 17:1 (CID 5469634) : Long aliphatic chain enhances lipophilicity, favoring interaction with hydrophobic enzyme pockets .

Table 2: Physicochemical Comparison

Compound (CID) Molecular Weight (g/mol) logP Solubility (mg/mL)
78065324 Not reported
6675 (Taurocholic acid) 515.63 -1.2 50 (water)
5469634 (Ginkgolic acid 17:1) 346.52 8.1 0.01 (DMSO)

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous experimental design and data reporting:

  • Analytical Reproducibility: Techniques like LC-ESI-MS and collision-induced dissociation (CID) enable precise structural differentiation of isomers (e.g., ginsenosides Rf vs. F11) .
  • Statistical Validation : Studies must report error margins (e.g., ±5 ppm mass accuracy) and statistical significance (e.g., p < 0.05) to ensure reliability .
  • Data Transparency : Supporting Information (SI) should include raw spectra, synthetic protocols, and computational scripts for independent verification .

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